molecular formula C14H17BrClNO2 B1382264 8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1704074-41-8

8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1382264
CAS RN: 1704074-41-8
M. Wt: 346.65 g/mol
InChI Key: MDPMWXZWZUNSQN-UHFFFAOYSA-N
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Description

8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound. It is a type of spiro derivative, which are bicyclic organic compounds formed by two rings linked by one carbon atom . Spiro derivatives are known for their 3D structural properties and inherent rigidity . They are widely used in the synthesis of biologically active compounds and are found in natural compounds .


Synthesis Analysis

The synthesis of similar compounds, such as 8-oxa-2-azaspiro[4.5]decane, has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex due to its spirocyclic nature. Spirocyclic compounds are characterized by two rings linked by one carbon atom . The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs .


Chemical Reactions Analysis

The chemical reactions involved in the formation of spiro compounds like 8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane are complex. The general approach involves the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, which leads to the closure of the pyrrolidine ring into heterocycles .

Scientific Research Applications

Antiviral Applications

Indole derivatives, such as “8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane”, have shown promise in antiviral research. Compounds with similar structures have been reported to exhibit inhibitory activity against influenza A and other viruses . The bromo and chloro substituents may enhance the compound’s ability to bind with viral proteins, potentially disrupting their replication process.

Anti-inflammatory Properties

The indole nucleus, which is part of the compound’s structure, is known for its anti-inflammatory properties. Researchers have synthesized various indole derivatives to screen for pharmacological activities, including anti-inflammatory effects . This compound could be investigated for its potential to reduce inflammation in various medical conditions.

Anticancer Potential

Indole derivatives are also explored for their anticancer activities. The presence of bromo and chloro groups can contribute to the cytotoxicity against cancer cell lines . “8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” could be a candidate for developing new anticancer drugs, with studies focusing on its ability to induce apoptosis or inhibit cell proliferation.

Antimicrobial Efficacy

The compound’s structural features suggest potential for antimicrobial applications. Indole derivatives have been evaluated for their antibacterial activities, with some showing higher efficacy than standard treatments against certain bacterial strains . This compound could be part of new treatments for bacterial infections, especially those resistant to current antibiotics.

Antidiabetic Activity

Indole scaffolds are found in many synthetic drug molecules for treating diabetes. The compound could be assessed for its ability to modulate blood sugar levels or enhance insulin sensitivity . Its unique structure might interact with biological targets involved in glucose metabolism.

Neuroprotective Effects

Indole derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier and its interaction with neural receptors could be key areas of research . Studies could focus on its potential to protect neuronal cells or improve cognitive functions.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given its promising synthesis and the biological activity of similar compounds, it could be a valuable scaffold for the development of new drugs .

Mechanism of Action

Target of Action

The primary target of 8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4It is structurally similar to a class of compounds known asSGLT2 inhibitors . These inhibitors primarily target the Sodium-Glucose Transport proteins (SGLT2) , which play a crucial role in reabsorbing glucose from the renal tubules back into the bloodstream .

Mode of Action

These inhibitors work by binding to the SGLT2 proteins in the kidneys, inhibiting the reabsorption of glucose and thereby allowing excess glucose to be excreted in the urine .

Biochemical Pathways

The compound likely affects the glucose reabsorption pathway in the kidneys. By inhibiting SGLT2 proteins, it prevents glucose from being reabsorbed into the bloodstream, leading to a decrease in blood glucose levels . This can have downstream effects on various metabolic processes, particularly in individuals with diabetes, where regulation of blood glucose levels is crucial.

Result of Action

The result of the compound’s action would likely be a reduction in blood glucose levels, given its potential role as an SGLT2 inhibitor . This could be beneficial in the management of conditions such as diabetes, where controlling blood glucose levels is essential.

properties

IUPAC Name

8-[(5-bromo-2-chlorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrClNO2/c15-12-1-2-13(16)11(9-12)10-17-5-3-14(4-6-17)18-7-8-19-14/h1-2,9H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPMWXZWZUNSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=C(C=CC(=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401160580
Record name 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[(5-bromo-2-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

CAS RN

1704074-41-8
Record name 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[(5-bromo-2-chlorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704074-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[(5-bromo-2-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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